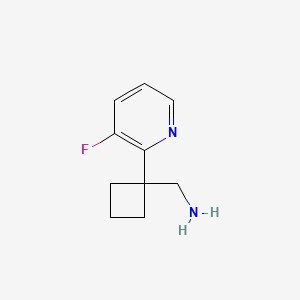

(1-(3-氟吡啶-2-基)环丁基)甲胺

描述

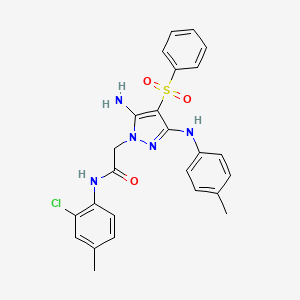

(1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine is a heterocyclic organic compound with a cage-like structure similar to adamantane. It is used as a urinary tract antiseptic and antibacterial drug for the prophylaxis and treatment of frequently recurring urinary tract infections requiring long-term therapy .

Molecular Structure Analysis

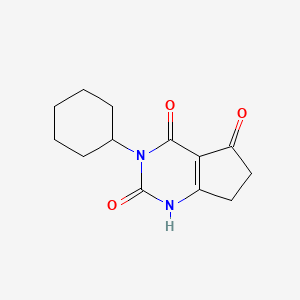

The molecular formula of (1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine is C10H13FN2 , and its molecular weight is approximately 180.23 g/mol . The compound has a cage-like structure due to the cyclobutyl ring and the fluoropyridine group .

Physical And Chemical Properties Analysis

科学研究应用

Biased Agonism in Drug Discovery

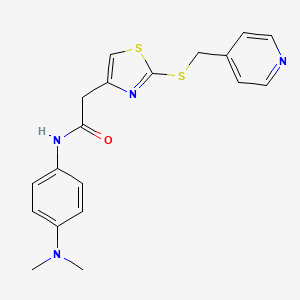

1-(3-Fluoropyridin-2-yl)cyclobutyl methanamine derivatives have been explored as potential biased agonists of serotonin 5-HT1A receptors. These compounds demonstrate high receptor affinity and selectivity, showing promise as antidepressant drug candidates. The research suggests that the ERK1/2 phosphorylation-preferring aryloxyethyl derivatives of this compound might have significant therapeutic potential in treating depression (Sniecikowska et al., 2019).

Catalysis and Structural Applications

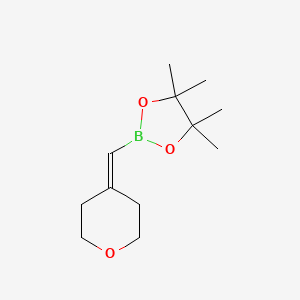

Ni(II) complexes of fluorinated tripodal ligands, including 1-(3-Fluoropyridin-2-yl)cyclobutyl methanamine, have been synthesized and characterized for their catalytic potential. These complexes demonstrate efficient and selective catalysis in alkane hydroxylation and O-arylation of phenol, suggesting their application in organic synthesis and industrial processes (Kerbib et al., 2020).

Antibacterial and Antifungal Properties

Compounds derived from 1-(3-Fluoropyridin-2-yl)cyclobutyl methanamine have shown potential in antibacterial and antifungal applications. Studies indicate that these compounds can effectively inhibit the growth of certain bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Rao et al., 2013).

Radiochemistry and Imaging Applications

Research into fluoropyridine-based maleimide reagents, including derivatives of 1-(3-Fluoropyridin-2-yl)cyclobutyl methanamine, has led to the development of new compounds for prosthetic labeling in peptides and proteins. These compounds are significant in the field of radiochemistry, particularly in designing new peptide- and protein-based radiopharmaceuticals for PET imaging (de Bruin et al., 2005).

Synthesis of Schiff Bases and Anticonvulsant Agents

The synthesis of Schiff bases of 3-aminomethyl pyridine, including 1-(3-Fluoropyridin-2-yl)cyclobutyl methanamine derivatives, has shown promising results in anticonvulsant activity. These compounds could potentially be developed into new treatments for seizures and epilepsy (Pandey & Srivastava, 2011).

安全和危害

未来方向

属性

IUPAC Name |

[1-(3-fluoropyridin-2-yl)cyclobutyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-8-3-1-6-13-9(8)10(7-12)4-2-5-10/h1,3,6H,2,4-5,7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVOMXHKTLHWOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)C2=C(C=CC=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine](/img/structure/B2780563.png)

![2-({[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2780566.png)

![2-Chloro-1-[3-(3-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2780571.png)

![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methyl-3-nitrophenyl)methanone](/img/structure/B2780574.png)

![8-[[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/structure/B2780579.png)

![2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2780580.png)

![1-[2-(5-Methylthiophen-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2780581.png)